N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide
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Overview
Description
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a pyrazole ring, and a fluorobenzenesulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 3-chlorophenol, which is then reacted with formaldehyde to form 3-chlorophenoxymethyl alcohol.
Pyrazole Ring Formation: The chlorophenoxymethyl alcohol is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring.
Sulfonamide Formation: The pyrazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the final product, N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-FLUORO-1-BENZENESULFONAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-FLUORO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit sulfonamide-sensitive enzymes, disrupting metabolic pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: A plant growth regulator with a similar chlorophenoxy group.
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: A compound with antibacterial and enzyme inhibitory activities.
Uniqueness
N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring and a fluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H13ClFN3O3S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H13ClFN3O3S/c17-12-2-1-3-15(8-12)24-11-21-10-14(9-19-21)20-25(22,23)16-6-4-13(18)5-7-16/h1-10,20H,11H2 |
InChI Key |
BQAHOQYYTBQXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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